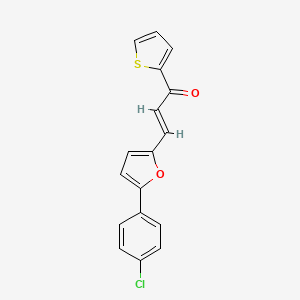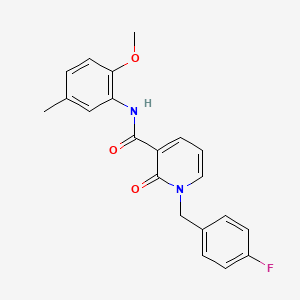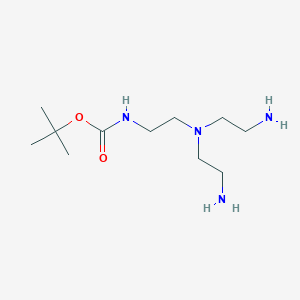![molecular formula C26H20N4O5 B2670099 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide CAS No. 877657-32-4](/img/no-structure.png)
4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a benzofuro[3,2-d]pyrimidin-1(2H)-yl group, a p-tolyl group, and an acetamido group attached to a benzamide group . These types of compounds are often studied for their potential therapeutic properties .
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis and Applications
Synthesis of Novel Heterocyclic Compounds : Research into similar complex molecules often focuses on synthesizing novel heterocyclic compounds due to their potential therapeutic applications. For example, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone demonstrates the interest in developing new anti-inflammatory and analgesic agents. These compounds have shown significant COX-2 inhibitory activity, analgesic activity, and anti-inflammatory activity, indicating their potential as lead compounds in drug discovery (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activities : Another critical area of research application for such compounds involves exploring their antimicrobial properties. For instance, the synthesis and evaluation of antimicrobial activities of new thiazole and pyrazole derivatives based on tetrahydrobenzothiophene moiety highlight the ongoing efforts to combat microbial resistance by developing novel antimicrobial agents. Some of these compounds exhibited promising activities, pointing to their potential use in developing new antimicrobial treatments (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).
Biological Activity and Drug Development
Anti-cancer and Enzyme Inhibition : Derivatives of complex heterocyclic compounds are often investigated for their potential anticancer properties and enzyme inhibition capabilities. For example, the synthesis and biological evaluation of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents demonstrate the dual functionality that such compounds can exhibit, offering pathways for the development of novel anticancer and anti-inflammatory drugs (Rahmouni et al., 2016).
Antimicrobial and Molluscicidal Activities : The ongoing research into benzimidazole derivatives and their antimicrobial and molluscicidal activities illustrates the broad spectrum of potential applications of such compounds. These activities are crucial for developing new agents that can address specific pests or microbial strains with minimal environmental impact (Nofal, Fahmy, & Mohamed, 2002).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide' involves the synthesis of the benzofuro[3,2-d]pyrimidine ring system followed by the attachment of the amide and benzamide groups.", "Starting Materials": [ "4-nitrophenol", "p-toluidine", "ethyl acetoacetate", "2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuran", "thionyl chloride", "ammonium acetate", "benzoyl chloride", "N,N-dimethylformamide", "triethylamine", "sodium hydride", "4-aminobenzamide" ], "Reaction": [ "Step 1: Synthesis of 2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuran", "4-nitrophenol is reacted with p-toluidine in the presence of ethyl acetoacetate to form 2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuran.", "Step 2: Synthesis of benzofuro[3,2-d]pyrimidine", "2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuran is reacted with thionyl chloride to form the corresponding acid chloride.", "The acid chloride is then reacted with ammonium acetate to form the benzofuro[3,2-d]pyrimidine ring system.", "Step 3: Attachment of amide group", "The benzofuro[3,2-d]pyrimidine is reacted with benzoyl chloride in the presence of N,N-dimethylformamide and triethylamine to form the corresponding amide.", "Step 4: Attachment of benzamide group", "The amide is then reacted with sodium hydride and 4-aminobenzamide to form the final compound '4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide'." ] } | |
Número CAS |
877657-32-4 |
Nombre del producto |
4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide |
Fórmula molecular |
C26H20N4O5 |
Peso molecular |
468.469 |
Nombre IUPAC |
4-[[2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetyl]amino]benzamide |
InChI |
InChI=1S/C26H20N4O5/c1-15-6-12-18(13-7-15)30-25(33)23-22(19-4-2-3-5-20(19)35-23)29(26(30)34)14-21(31)28-17-10-8-16(9-11-17)24(27)32/h2-13H,14H2,1H3,(H2,27,32)(H,28,31) |
Clave InChI |
CRMLRWVIINOMJT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC=C(C=C5)C(=O)N |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(1,3-benzodioxol-5-yl)-2,3-dioxopyrazin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2670018.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2670020.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2670022.png)

![1,3-Dimethyl-8-(4-methylphenyl)-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2670027.png)

![2-Chloro-1-[2-(difluoromethyl)-2-methylmorpholin-4-yl]propan-1-one](/img/structure/B2670031.png)

![3-(2-bromophenyl)-N-[(4-methoxythian-4-yl)methyl]propanamide](/img/structure/B2670034.png)
![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2670039.png)